N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate
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Overview
Description
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its ability to form stable amide bonds with primary amines, making it a valuable reagent in bioconjugation chemistry.
Mechanism of Action
Pharmacokinetics
, which suggests it could be well-absorbed and distributed in the body. It is typically stored at -20° C, indicating it may have stability issues at higher temperatures .
Action Environment
The efficacy and stability of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate can be influenced by various environmental factors. For instance, its solubility in DMSO and THF suggests that the presence of these solvents could impact its action. Additionally, its storage temperature of -20° C indicates that it may be less stable and potentially less effective at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate typically involves the reaction of trans-4-Isopropylcyclohexanecarboxylic acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate primarily undergoes substitution reactions, particularly nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, which are crucial in bioconjugation processes.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, organic solvents like DMSO and THF, and coupling agents such as DCC . The reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation .
Major Products
Scientific Research Applications
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of amide bonds.
Biology: It is employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: It is used in the development of drug delivery systems and diagnostic assays.
Industry: It is utilized in the production of high-purity biochemicals for research and development purposes.
Comparison with Similar Compounds
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate can be compared with other similar compounds such as:
N-Hydroxysuccinimidyl acetate: This compound is also used in bioconjugation but has different reactivity and stability properties.
N-Hydroxysuccinimidyl benzoate: Another bioconjugation reagent with distinct chemical properties and applications.
Biological Activity
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate (NHS-IPC) is a reactive compound widely used in bioconjugation and protein labeling applications. This compound, characterized by its NHS ester group, is particularly effective in forming stable amide bonds with primary amines under physiological conditions. Its utility in various biological contexts stems from its ability to facilitate crosslinking and conjugation processes, making it an essential tool in protein chemistry and molecular biology.
- Chemical Formula : C₁₄H₂₁NO₄
- Molecular Weight : 265.33 g/mol
- CAS Number : 183997-00-4
Structure
The structural formula of NHS-IPC reveals the presence of a cyclic structure that contributes to its reactivity. The NHS group enhances the electrophilicity of the carboxylate, enabling efficient reactions with nucleophiles such as amines.
NHS-IPC primarily acts through its NHS ester moiety, which reacts with primary amines to form stable amide bonds. The reaction occurs optimally at a pH range of 7.2 to 9.0, where the NHS ester is sufficiently reactive while minimizing hydrolysis. The hydrolysis half-life varies significantly with pH and temperature; for instance, at pH 7.0 and 0°C, the half-life is approximately 4 to 5 hours, whereas it decreases to about 10 minutes at pH 8.6 and 4°C .
Applications in Research
- Protein Labeling : NHS-IPC is frequently employed for labeling proteins and peptides, allowing for the study of protein interactions and dynamics in biological systems.
- Crosslinking Studies : It serves as a crosslinker in various biochemical assays, facilitating the analysis of protein complexes and cellular structures.
- Therapeutic Development : The compound has been investigated for its potential in drug delivery systems, where it can be used to conjugate therapeutic agents to targeting moieties.
Case Study 1: Protein Conjugation Efficiency
In a study examining the efficiency of NHS-IPC for protein conjugation, researchers treated HeLa cells with varying concentrations of NHS-IPC and analyzed the resulting conjugates using SDS-PAGE. The results indicated that optimal conjugation occurred at a concentration of 2 mM, resulting in significant labeling of target proteins without excessive background noise.
Case Study 2: Therapeutic Applications
A recent investigation explored the use of NHS-IPC in developing targeted drug delivery systems for cancer therapy. The study demonstrated that conjugating chemotherapeutic agents to antibodies using NHS-IPC improved selective uptake by cancer cells while reducing systemic toxicity.
Comparative Analysis of Crosslinkers
Crosslinker Type | Reactivity with Amines | Hydrolysis Rate (pH 7) | Applications |
---|---|---|---|
NHS-IPC | High | Moderate (4-5 hours) | Protein labeling, drug delivery |
Sulfo-NHS | Moderate | Low | Cell surface crosslinking |
Bifunctional NHS Ester | High | Variable | Multi-target conjugation |
Research Findings
Recent literature emphasizes the versatility of NHS esters like NHS-IPC in biological research:
- Stability : Compounds like NHS-IPC exhibit high stability under physiological conditions, which is crucial for maintaining the integrity of biological assays .
- Selectivity : The ability to selectively label proteins without disrupting their function has been highlighted as a significant advantage in proteomics studies .
- Toxicity Profiles : Studies indicate low cytotoxicity associated with NHS-IPC when used within recommended concentrations, making it suitable for live-cell applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-propan-2-ylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)10-3-5-11(6-4-10)14(18)19-15-12(16)7-8-13(15)17/h9-11H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRCUGBVTVSEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478197 |
Source
|
Record name | AGN-PC-0NHVLV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183997-00-4 |
Source
|
Record name | AGN-PC-0NHVLV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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